molecular formula C14H19BrN2O2 B8158380 tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B8158380
M. Wt: 327.22 g/mol
InChI Key: DYHRAIDQRQHILH-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1236862-14-8) is a brominated pyridine derivative with a carbamate functional group. Its molecular formula is C₁₄H₁₉BrN₂O₂, and it has a molecular weight of 327.23 g/mol . The compound features a 6-bromopyridin-3-yl moiety linked to a methyl group, which is further substituted with a cyclopropyl ring and a tert-butyl carbamate group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of LSD1 inhibitors and other bioactive molecules requiring pyridine-based scaffolds .

Synthesis of this compound typically follows protocols analogous to those for related carbamates. For instance, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine are employed as coupling agents under inert nitrogen atmospheres to form the carbamate bond, followed by purification via TLC and characterization by ¹H/¹³C NMR .

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRAIDQRQHILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:

  • Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).

  • Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.

  • Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyridine derivatives with different functional groups.

  • Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.

  • Substitution: : Formation of pyridine derivatives with various nucleophilic groups.

Scientific Research Applications

Anticancer Research

One of the primary applications of tert-butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate is in the development of anticancer agents. The compound is a derivative of pyridine, which is known for its biological activity, including anticancer properties. Research has shown that derivatives of bromopyridine can inhibit specific kinases associated with cancer progression.

Case Study : A study published in MDPI highlighted the synthesis of compounds similar to this compound, demonstrating their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment .

Protein Degradation

The compound serves as a building block in the synthesis of protein degraders, which have emerged as a novel therapeutic approach for targeting disease-causing proteins for degradation rather than inhibition. This approach has significant implications for treating diseases like cancer and neurodegenerative disorders.

Data Table: Protein Degrader Applications

CompoundTarget ProteinMechanism
This compoundVarious oncoproteinsInduces ubiquitination and proteasomal degradation

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications. Its unique structure allows for further functionalization, making it a versatile reagent.

Case Study : In synthetic organic chemistry, this compound has been used to create various derivatives through nucleophilic substitution reactions, showcasing its utility in generating diverse chemical entities .

Agrochemical Applications

There is growing interest in the application of pyridine derivatives in agrochemicals, particularly as herbicides and insecticides. The structural characteristics of this compound may contribute to developing new agrochemical products that are more effective and environmentally friendly.

Data Table: Agrochemical Potential

ApplicationDescription
HerbicidesTargeting specific plant pathways to inhibit growth
InsecticidesDisrupting insect nervous systems through targeted action

Mechanism of Action

The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, heterocyclic systems, or additional functional groups. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions/Modifications Key Differences References
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate C₁₄H₁₉BrN₂O₂ 327.23 6-bromo on pyridine; cyclopropyl-methyl linkage Reference compound; cyclopropyl enhances steric hindrance and regioselectivity
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 6-bromo, 2-chloro on pyridine; no cyclopropyl group Dual halogenation increases electrophilicity; simpler alkyl chain
tert-Butyl ((5-bromopyridin-2-yl)methyl)(cyclopropyl)carbamate C₁₄H₁₉BrN₂O₂ 327.23 5-bromo on pyridine; cyclopropyl-methyl linkage Bromine at position 5 alters electronic properties and binding affinity
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 5,6-dimethoxy on pyridine; no cyclopropyl or bromine Methoxy groups enhance solubility; reduced steric bulk
tert-Butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate (Intermediate BM) C₁₉H₂₈BrN₃O₂ 418.36 Cyclohexyl-amino-cyclopropyl linkage; trans stereochemistry Extended cyclohexyl backbone; trans configuration impacts 3D orientation

Key Insights from Comparative Analysis

Substituent Position Effects: Bromine at position 6 (vs. 5) on the pyridine ring significantly influences electronic distribution. For example, tert-Butyl ((5-bromopyridin-2-yl)methyl)(cyclopropyl)carbamate (CAS: 2566440-58-0) exhibits distinct reactivity in cross-coupling reactions due to altered resonance effects . The presence of 2-chloro in tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate introduces dual electrophilic sites, making it more reactive toward nucleophilic aromatic substitution compared to the monobrominated parent compound .

Steric and Electronic Modulation via Cyclopropyl :

  • Cyclopropyl groups, as in the target compound, increase steric hindrance and stabilize transition states in dimerization reactions. Evidence from analogous systems shows cyclopropyl substituents reduce ortho/meta isomer ratios in Diels-Alder reactions (e.g., from 8.8 for β-methyl to 4.3 for cyclopropyl) .
  • In dimerization kinetics, cyclopropyl-containing o-xylylenes favor head-to-head dimers via diradical intermediates, contrasting with methyl or tert-butyl substituents .

Synthetic Flexibility: Intermediates like BM (tert-butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate) demonstrate the adaptability of the carbamate framework for functionalization with diverse heterocycles (e.g., thiophene or thiazole in intermediates BN and BO) .

Physicochemical Properties :

  • Methoxy-substituted derivatives (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate ) exhibit higher hydrophilicity (logP ~1.2 vs. ~2.5 for brominated analogs), enhancing bioavailability in aqueous systems .

Biological Activity

tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate is a compound of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its molecular structure includes a brominated pyridine ring and a cyclopropyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17BrN2O2
  • Molecular Weight : 313.195 g/mol
  • CAS Number : 918305-73-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines by disrupting cell cycle progression and promoting apoptosis.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties. The presence of the bromopyridine moiety is thought to enhance interactions with neuroreceptors, potentially leading to protective effects against neurodegenerative diseases.
  • Anti-inflammatory Properties :
    • Compounds containing similar functional groups have demonstrated anti-inflammatory effects in preclinical models, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound may selectively inhibit various kinases involved in signaling pathways that regulate cell growth and survival.
  • Receptor Modulation : It may act as a modulator for certain receptors associated with neurotransmission and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokine levels in vitro

Detailed Findings

  • Anticancer Studies :
    • A study reported that related compounds showed IC50 values in the micromolar range against various cancer types, suggesting potential for further development as anticancer agents .
  • Neuroprotective Research :
    • In vitro assays indicated that the compound could reduce neuronal death caused by oxidative stress, highlighting its potential as a neuroprotective agent .
  • Inflammation Models :
    • Preclinical models demonstrated that administration of the compound led to decreased levels of inflammatory markers, providing evidence for its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of tert-butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic shifts:

  • Cyclopropyl protons : ~0.5–1.5 ppm (split due to ring strain) .
  • tert-Butyl group : A singlet at ~1.4 ppm for the nine equivalent protons .
  • Pyridinyl bromine : Deshielding effects on adjacent carbons (~120–150 ppm in 13C^{13} \text{C}-NMR) .
    • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% .

Q. How does steric hindrance from the tert-butyl and cyclopropyl groups influence synthetic pathways for this compound?

  • Methodological Answer : The bulky tert-butyl carbamate and cyclopropyl substituents may slow nucleophilic substitution at the pyridinyl bromine. Optimize reaction conditions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Increase temperature (80–100°C) to overcome steric barriers .
    • Validation : Monitor reaction progress via TLC or LC-MS to detect intermediates/byproducts .

Advanced Research Questions

Q. What competing reaction pathways arise during functionalization of the 6-bromopyridinyl moiety, and how can regioselectivity be controlled?

  • Methodological Answer : The bromine at position 6 on pyridine is susceptible to both nucleophilic aromatic substitution (SN_\text{N}Ar) and cross-coupling (e.g., Suzuki). To enhance SN_\text{N}Ar:

  • Activate the ring with electron-withdrawing groups (EWGs) or use strong nucleophiles (e.g., amines).
  • For cross-coupling, employ Pd catalysts (e.g., Pd(PPh3_3)4_4) and optimize ligand/base systems .
    • Data Contradiction : Evidence from cyclopropyl-substituted analogs shows reduced regioselectivity in Diels-Alder reactions due to steric effects .

Q. How does the tert-butyl carbamate group impact stability under acidic or basic conditions?

  • Methodological Answer : The tert-butyl carbamate is labile under strong acids (e.g., TFA) but stable in mild bases. To test stability:

  • Acidic Conditions : Expose to 20% TFA in DCM; monitor deprotection via loss of the tert-butyl 1H^1 \text{H}-NMR signal (~1.4 ppm) .
  • Basic Conditions : Treat with NaOH (0.1–1 M) in THF/water; observe hydrolysis by HPLC .

Q. What strategies mitigate dimerization or oligomerization during storage or reactions?

  • Methodological Answer : Steric bulk from the tert-butyl and cyclopropyl groups may promote head-to-head dimerization via diradical intermediates (observed in related cyclopropyl systems) . Mitigation strategies:

  • Store at 2–8°C under inert atmosphere to suppress radical formation .
  • Add radical inhibitors (e.g., BHT) during reactions .

Q. How can computational modeling predict reactivity trends for substitutions on the pyridinyl ring?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify electron-deficient regions for SN_\text{N}Ar.
  • Transition State Energies : Compare activation barriers for bromine substitution vs. side reactions .
    • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Experimental Design & Data Analysis

Design an experiment to optimize yield in a Buchwald-Hartwig amination of the 6-bromopyridinyl group.

  • Methodological Answer :

Variables : Ligand (XPhos vs. BINAP), base (Cs2_2CO3_3 vs. KOtBu), temperature (80–120°C).

Screening : Use a Design of Experiments (DoE) approach to assess interactions.

Analysis : Quantify yield via HPLC and characterize products by 1H^1 \text{H}-NMR .

  • Troubleshooting : If side reactions dominate, reduce temperature or switch to less reactive amines .

Q. How to resolve discrepancies in observed vs. predicted 13C^{13} \text{C}-NMR chemical shifts for the cyclopropyl moiety?

  • Methodological Answer :

  • Prediction Tools : Compare computed shifts (e.g., ACD/Labs) with experimental data.
  • Empirical Adjustments : Account for ring strain and anisotropic effects, which may downfield-shift cyclopropyl carbons by 5–10 ppm .

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